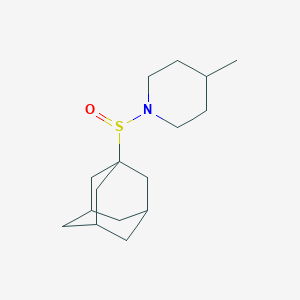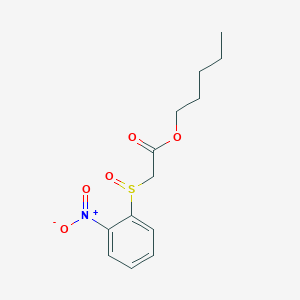
Pentyl ({2-nitrophenyl}sulfinyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl ({2-nitrophenyl}sulfinyl)acetate, also known as NPPA, is a chemical compound that has been extensively researched for its potential use as a synthetic intermediate in the pharmaceutical industry. NPPA is a chiral molecule that possesses a unique combination of chemical and physical properties, making it an attractive target for researchers in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of Pentyl ({2-nitrophenyl}sulfinyl)acetate is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions, including nucleophilic addition and oxidation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Pentyl ({2-nitrophenyl}sulfinyl)acetate. However, studies have shown that Pentyl ({2-nitrophenyl}sulfinyl)acetate is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pentyl ({2-nitrophenyl}sulfinyl)acetate as a synthetic intermediate is its high yield and purity. Additionally, Pentyl ({2-nitrophenyl}sulfinyl)acetate is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using Pentyl ({2-nitrophenyl}sulfinyl)acetate is its sensitivity to air and moisture, which can lead to degradation and reduced yield.
Zukünftige Richtungen
There are several potential future directions for research involving Pentyl ({2-nitrophenyl}sulfinyl)acetate. One area of interest is the development of new synthetic routes to Pentyl ({2-nitrophenyl}sulfinyl)acetate and related compounds. Additionally, Pentyl ({2-nitrophenyl}sulfinyl)acetate could be used as a building block for the synthesis of novel pharmaceuticals with improved pharmacological properties. Finally, the development of new methods for the selective functionalization of Pentyl ({2-nitrophenyl}sulfinyl)acetate could lead to the discovery of new chemical reactions and synthetic pathways.
Synthesemethoden
The synthesis of Pentyl ({2-nitrophenyl}sulfinyl)acetate involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with acetone to form 2-nitrophenylacetone. This intermediate is then reacted with pentyl magnesium bromide to yield the corresponding alcohol, which is subsequently oxidized with m-chloroperbenzoic acid to form Pentyl ({2-nitrophenyl}sulfinyl)acetate.
Wissenschaftliche Forschungsanwendungen
Pentyl ({2-nitrophenyl}sulfinyl)acetate has been the subject of numerous scientific studies due to its potential use as a synthetic intermediate in the production of pharmaceuticals. Specifically, Pentyl ({2-nitrophenyl}sulfinyl)acetate has been shown to be an effective precursor for the synthesis of a variety of compounds, including chiral β-lactams, α-amino acids, and β-keto esters.
Eigenschaften
Molekularformel |
C13H17NO5S |
|---|---|
Molekulargewicht |
299.34 g/mol |
IUPAC-Name |
pentyl 2-(2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C13H17NO5S/c1-2-3-6-9-19-13(15)10-20(18)12-8-5-4-7-11(12)14(16)17/h4-5,7-8H,2-3,6,9-10H2,1H3 |
InChI-Schlüssel |
PLBCMKWPGYZHLZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CCCCCOC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
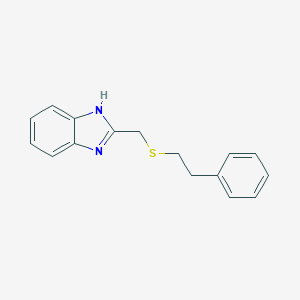
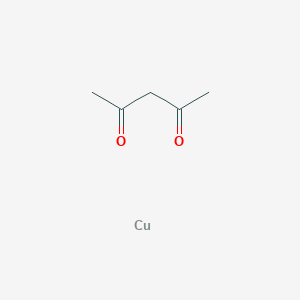
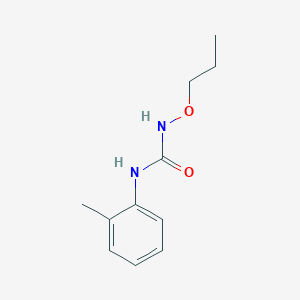
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
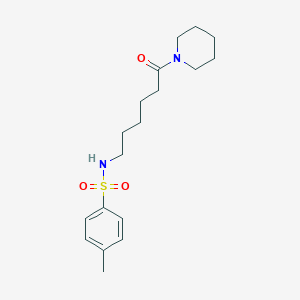
methanone](/img/structure/B241437.png)
![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)
